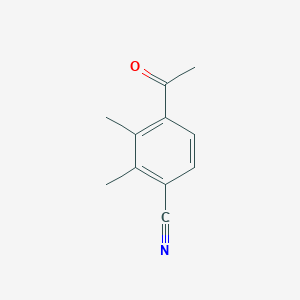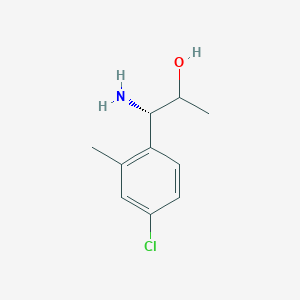![molecular formula C11H11NO2 B15237272 (3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B15237272.png)
(3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a dihydrobenzofuranone structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one typically involves the condensation of a suitable benzofuranone derivative with a dimethylamino-containing reagent. One common method involves the use of dimethylamine and formaldehyde in the presence of an acid catalyst to form the dimethylaminomethylidene intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring systems allows for the optimization of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction can produce dimethylaminomethyl-substituted benzofurans.
Aplicaciones Científicas De Investigación
(3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the benzofuranone core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3Z)-3-[(methylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one
- (3Z)-3-[(ethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one
- (3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzothiophene-1-one
Uniqueness
Compared to similar compounds, (3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one exhibits unique properties due to the presence of the dimethylamino group, which enhances its solubility and reactivity. Additionally, the benzofuranone core provides a rigid and planar structure that can facilitate specific interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(3Z)-3-(dimethylaminomethylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C11H11NO2/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10/h3-7H,1-2H3/b10-7- |
Clave InChI |
AQPBMBBBVBDTAP-YFHOEESVSA-N |
SMILES isomérico |
CN(C)/C=C\1/C2=CC=CC=C2C(=O)O1 |
SMILES canónico |
CN(C)C=C1C2=CC=CC=C2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


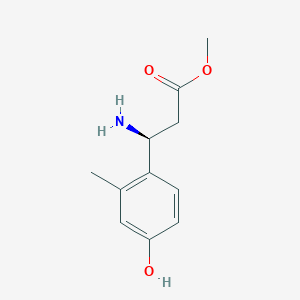

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B15237210.png)

![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237222.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B15237231.png)

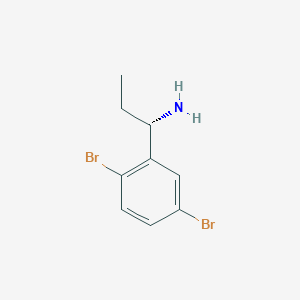
![(1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B15237252.png)
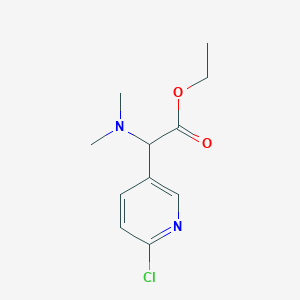

![(3S)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237277.png)
